
PI3K-IN-46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K-IN-46 is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for various cellular processes, including growth, survival, and metabolism. This compound has shown promise in inhibiting tumor progression by targeting specific isoforms of PI3K, making it a valuable compound in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-46 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
PI3K-IN-46 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
PI3K-IN-46 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical reactions.
Biology: Employed in cell biology to investigate the effects of PI3K inhibition on cellular processes such as proliferation, apoptosis, and autophagy.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in targeting tumors with dysregulated PI3K signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K pathway.
Mecanismo De Acción
PI3K-IN-46 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase, a key enzyme in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition disrupts the downstream signaling cascade, leading to decreased cellular proliferation and increased apoptosis. The molecular targets of this compound include the catalytic subunits of PI3K, which are responsible for phosphorylating phosphatidylinositol lipids .
Comparación Con Compuestos Similares
Similar Compounds
Idelalisib: A PI3K delta-specific inhibitor approved by the United States Food and Drug Administration for cancer treatment.
Alpelisib: A PI3K alpha-specific inhibitor used in the treatment of breast cancer.
GDC0077: Another PI3K alpha-specific inhibitor undergoing clinical trials
Uniqueness of PI3K-IN-46
This compound is unique in its ability to selectively inhibit specific isoforms of PI3K, providing a targeted approach to cancer therapy. This selectivity reduces the likelihood of off-target effects and enhances the therapeutic efficacy of the compound. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further development .
Propiedades
Fórmula molecular |
C13H9N3OS |
|---|---|
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
(5E)-2-imino-5-(quinolin-6-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7+ |
Clave InChI |
GWSGFSPSQGXVFI-YRNVUSSQSA-N |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)/C=C/3\C(=O)NC(=N)S3)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=N)S3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
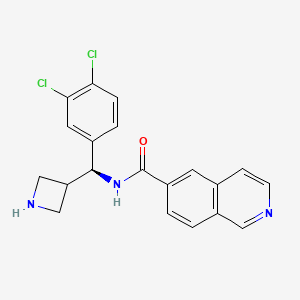
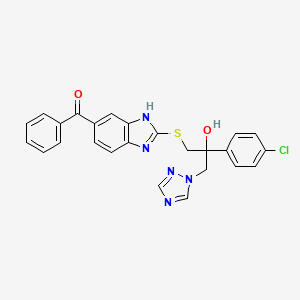
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

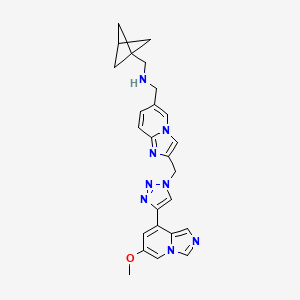
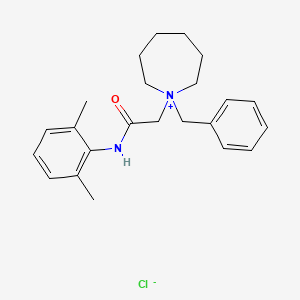
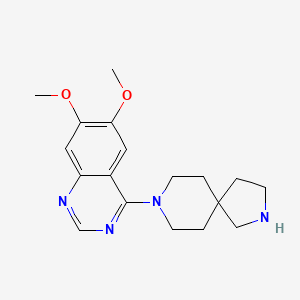
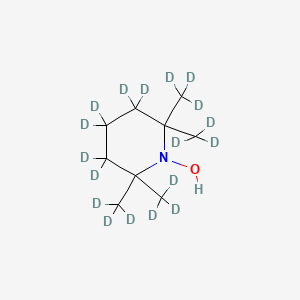


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

